Eperezolid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eperezolid is a synthetic compound known for its significant biological activity. It belongs to the oxazolidinone class of antibiotics and is recognized for its potential in inhibiting bacterial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eperezolid involves multiple stepsThe final step involves the acetylation of the piperazine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
Eperezolid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The fluoro and piperazinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Eperezolid has several scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its antibacterial properties and potential to inhibit bacterial protein synthesis.
Medicine: Explored as a potential antibiotic for treating bacterial infections resistant to conventional antibiotics.
Mechanism of Action
The compound exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex and subsequent protein elongation. This action effectively halts bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A newer oxazolidinone with enhanced potency and a broader spectrum of activity.
Uniqueness
Eperezolid is unique due to its specific chemical structure, which imparts distinct biological activity and pharmacokinetic properties. Its fluoro-phenyl and piperazinyl groups contribute to its high binding affinity and selectivity for bacterial ribosomes .
Properties
Molecular Formula |
C18H23FN4O5 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[[3-[3-fluoro-4-[4-(2-hydroxyacetyl)piperazin-1-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C18H23FN4O5/c1-12(25)20-9-14-10-23(18(27)28-14)13-2-3-16(15(19)8-13)21-4-6-22(7-5-21)17(26)11-24/h2-3,8,14,24H,4-7,9-11H2,1H3,(H,20,25) |
InChI Key |
SIMWTRCFFSTNMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.